Streptovarycin

Description

Streptovarycin is a pharmaceutical compound classified under the therapeutic category T36.5 (antibiotics and chemotherapeutics for systemic use) in the International Statistical Classification of Diseases and Related Health Problems (ICD-10) . It belongs to a family of streptomycin derivatives, as evidenced by its inclusion in the Derwent Drug File Thesaurus, which lists multiple variants (e.g., this compound-A to this compound-K) .

This compound’s clinical usage appears rare, as indicated by its low incidence (0.5%) in a multicenter study comparing drug utilization . Regulatory guidelines emphasize the need for rigorous structural characterization, including stereochemistry and polymorphism analysis, particularly for derivatives like this compound .

Properties

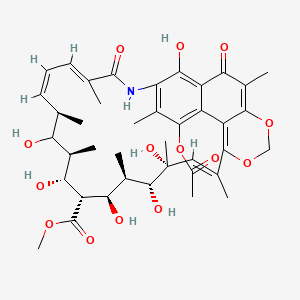

CAS No. |

1404-74-6 |

|---|---|

Molecular Formula |

C40H51NO14 |

Molecular Weight |

769.8 g/mol |

IUPAC Name |

methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate |

InChI |

InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1 |

InChI Key |

JDECNKBYILMOLE-CJQFIEQYSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |

Isomeric SMILES |

C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Streptovarycin; U 7750; U-7750; U7750 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of streptovarycin involves the fermentation of Streptomyces spectabilis. The process begins with the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The complex yields yellow crystals from ethyl acetate and hexane. It is a neutral or weakly acidic substance that hydrolyzes on treatment with dilute alkali .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The bacterium is grown in large fermenters, and the antibiotic is extracted using organic solvents. The purification process involves multiple steps, including filtration, crystallization, and chromatography, to ensure the final product is of high purity and potency .

Chemical Reactions Analysis

Types of Reactions: Streptovarycin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs when this compound is treated with dilute alkali, leading to the breakdown of the compound.

Oxidation: this compound can be oxidized under specific conditions to form various derivatives.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of simpler compounds, while oxidation can lead to the formation of more complex derivatives .

Scientific Research Applications

Streptovarycin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the structure and function of macrolide antibiotics.

Biology: this compound is employed in research on bacterial RNA synthesis and the mechanisms of antibiotic resistance.

Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Mechanism of Action

Streptovarycin exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the bacterial RNA polymerase, preventing the transcription of RNA from DNA. This inhibition disrupts the production of essential proteins, ultimately leading to bacterial cell death. The molecular targets of this compound include the beta subunit of RNA polymerase, which is crucial for the enzyme’s activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Classification

The table below summarizes key compounds structurally or functionally related to Streptovarycin:

Key Observations:

- Shared Classification : this compound and streptomycin share the T36.5 code, indicating overlapping antibiotic applications. Streptozocin, however, falls under T45.1 (antineoplastics), reflecting its distinct mechanism involving DNA alkylation .

- Structural Variants : this compound’s derivatives (A-K) suggest iterative modifications to enhance efficacy or reduce toxicity, a common strategy in antibiotic development .

Challenges in Structural Similarity and Activity

A landmark study by Martin et al. (2002) demonstrated that compounds with ≥85% structural similarity (Tanimoto index) have only a 30% chance of shared biological activity . This underscores the need for empirical validation even among analogs like this compound and its variants. For example:

- This compound-B may exhibit enhanced solubility over this compound-A due to side-chain modifications, but such hypotheses require experimental confirmation.

Research and Regulatory Considerations

- Structural Characterization : Regulatory bodies mandate detailed spectral data (NMR, IR) and crystallographic analysis to confirm purity and structure, especially for variants like this compound-K .

- Comparative Studies : Guidelines for pharmaceutical submissions stress the importance of head-to-head trials and meta-analyses to establish efficacy and safety relative to existing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.